ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate
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Overview
Description
Ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate is a complex organic compound with a unique structure that includes a thiazolo-triazole core, a dimethoxyphenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate typically involves multi-step organic reactions. The key steps include the formation of the thiazolo-triazole core, the introduction of the dimethoxyphenyl group, and the coupling with the furan ring. Common reagents used in these reactions include thiosemicarbazide, dimethoxybenzaldehyde, and ethyl benzoate. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, with catalysts like p-toluenesulfonic acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Possible use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate can be compared with similar compounds such as:
- Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
- N-(3,4-dimethoxyphenethyl)acetamide .
- Ethyl (2E)-2-[4-(diethylamino)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Biological Activity
Ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
Overview of Structure and Properties
The compound features a thiazole moiety fused with a triazole structure, which is known for its diverse biological activities. The presence of methoxy groups on the phenyl ring and the ester functional group contributes to its chemical reactivity and potential pharmacological effects.
Antitumor Activity
Recent studies have indicated that compounds containing thiazole and triazole rings demonstrate significant antitumor properties. For instance:
- Cytotoxicity : Compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines. For example, thiazole derivatives exhibited IC50 values as low as 1.61 µg/mL against certain tumor cells .
- Mechanism of Action : The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival pathways. Thiazole-containing compounds have been shown to interact with proteins like Bcl-2 through hydrophobic contacts .
Antibacterial Activity
Compounds with similar structures have also been evaluated for their antibacterial properties. For example:
- Activity Against Pathogens : Some derivatives exhibited good antibacterial activity against standard strains compared to chloramphenicol . The presence of electron-donating groups enhances their interaction with bacterial targets.
Case Studies and Research Findings
- Study on Thiazole Derivatives :
- Synthesis and Characterization :
- Antiviral Properties :
Data Summary Table
Biological Activity | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
Antitumor | 1.61 | Inhibition of Bcl-2 |
Antibacterial | Variable | Interaction with bacterial targets |
Antiviral | Not specified | Inhibition of viral replication |
Properties
Molecular Formula |
C26H21N3O6S |
---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
ethyl 4-[5-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C26H21N3O6S/c1-4-34-25(31)16-7-5-15(6-8-16)19-12-10-18(35-19)14-22-24(30)29-26(36-22)27-23(28-29)17-9-11-20(32-2)21(13-17)33-3/h5-14H,4H2,1-3H3/b22-14- |
InChI Key |
CBLSKGGIQAQEAZ-HMAPJEAMSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC(=C(C=C5)OC)OC)S3 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C5=CC(=C(C=C5)OC)OC)S3 |
Origin of Product |
United States |
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